Leukotriene B4

Catalog No.
S532881
CAS No.
71160-24-2
M.F
C20H32O4
M. Wt
336.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leukotriene B4

CAS Number

71160-24-2

Product Name

Leukotriene B4

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1

InChI Key

VNYSSYRCGWBHLG-AMOLWHMGSA-N

SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

solubility

Soluble in DMSO

Synonyms

5,12 diHETE, 5,12 HETE, 5,12-diHETE, 5,12-HETE, B-4, Leukotriene, Leukotriene B, Leukotriene B 4, Leukotriene B-4, Leukotriene B4, Leukotrienes B, LTB4

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O

The exact mass of the compound Leukotriene B4 is 336.2301 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Leukotrienes. It belongs to the ontological category of leukotriene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Leukotrienes [FA0302]. However, this does not mean our product can be used or applied in the same or a similar way.

Leukotriene B4 (LTB4) is a leukotriene involved in inflammation . It’s a potent chemoattractant and activator of inflammatory cells including neutrophils, eosinophils, macrophages, mast cells, and T cells . LTB4 plays significant pathological roles in several inflammatory diseases such as inflammatory bowel disease, rheumatoid arthritis, and asthma .

One of the applications of LTB4 is in the field of Medicinal Chemistry . Researchers have been trying to identify human Leukotriene A4 Hydrolase inhibitors using structure-based pharmacophore modeling and molecular docking . The aim is to obtain potential inhibitors using computer-aided drug design . The results from this exploratory study provide valuable information for the design and development of more potent and selective inhibitors .

Another application is in the field of Pharmacology . Researchers have synthesized and characterized fluorescent analogs of LTB4 that are easy to produce, inexpensive, and without the disadvantages of a radioligand .

Diabetes and Insulin Resistance

Respiratory Diseases

Post-Incisional Nociceptive Sensitization and Local Inflammation

    Field: Pain Management

    Application: Postoperative incisional pain is characterized by persistent acute pain at the site of tissue injury and is associated with local inflammation.

    Methods: A planter incision model was developed, and mechanical pain hypersensitivity was determined using the von Frey test before and after incision. Local infiltration of neutrophils and inflammatory monocytes was quantified by flow cytometry.

    Results: Mechanical pain hypersensitivity was significantly reduced in BLT1KO mice compared to BLT1WT mice at 2, 3, and 4 days after incision. LTB4 levels in the tissue at the incision site peaked 3 hours after the incision.

Leukotriene B4 Receptor Activation

Leukotriene B4 is a potent lipid mediator synthesized from arachidonic acid through the action of the enzyme 5-lipoxygenase. It plays a crucial role in inflammatory responses and is primarily produced by leukocytes, particularly polymorphonuclear leukocytes. The chemical structure of leukotriene B4 is characterized by a complex arrangement of double bonds and hydroxyl groups, specifically identified as (6Z,8E,10E,14Z)-icosatetraenoic acid with (5S)- and (12R)-hydroxy substituents, giving it the molecular formula C20H32O4 .

LTB4 acts as a chemoattractant, attracting neutrophils and other immune cells to sites of inflammation. Upon binding to BLT1 receptors, LTB4 triggers a signaling pathway involving the production of reactive oxygen species and the release of lysosomal enzymes by neutrophils, contributing to the inflammatory response []. Additionally, LTB4 can stimulate the production of other inflammatory mediators, further amplifying the inflammatory process.

Leukotriene B4 is synthesized via the following key reactions:

  • Formation from Arachidonic Acid:
    • Arachidonic acid is first converted into leukotriene A4 through the action of 5-lipoxygenase.
    • Leukotriene A4 can then be hydrated to form leukotriene B4.
  • Hydration Reaction:
    • The conversion of leukotriene A4 to leukotriene B4 involves a specific enzymatic hydration reaction, which is critical for its biological activity .
  • Degradation Pathways:
    • Leukotriene B4 can undergo further metabolism to produce other leukotrienes or be inactivated through oxidation or conjugation reactions.

Leukotriene B4 is primarily known for its role as a chemoattractant, guiding the migration of immune cells to sites of inflammation. Its biological activities include:

  • Stimulation of Neutrophils: It enhances neutrophil aggregation, enzyme release, and superoxide generation .
  • Promotion of Inflammation: It contributes to various inflammatory processes, including asthma and allergic reactions .
  • Regulation of Immune Responses: By attracting leukocytes to sites of infection or injury, it plays a pivotal role in the body's immune defense mechanisms.

The synthesis of leukotriene B4 can be achieved through several methods:

  • Total Synthesis:
    • A convergent and stereoselective synthesis has been reported involving multiple steps from commercial starting materials, achieving a yield of approximately 5% over ten steps. Key steps include a stereocontrolled acetate–aldol reaction and a Z-selective Boland reduction .
  • Biological Synthesis:
    • In vivo synthesis occurs via enzymatic pathways involving lipoxygenases that convert arachidonic acid into various leukotrienes, including leukotriene B4.
  • Chemical Synthesis Techniques:
    • Various synthetic strategies have been explored, including the use of chiral auxiliaries to control stereochemistry during synthesis.

Leukotriene B4 has several applications in research and medicine:

  • Pharmacological Studies: Investigated for its role in inflammatory diseases and potential therapeutic targets in conditions like asthma and rheumatoid arthritis .
  • Clinical Trials: Used in trials related to HIV infections and other immune-related conditions .
  • Research Tool: Employed in studies examining immune response mechanisms and the pathophysiology of inflammatory diseases.

Leukotriene B4 shares structural and functional similarities with other leukotrienes but exhibits unique properties that distinguish it from them. Here are some similar compounds:

CompoundStructure CharacteristicsUnique Features
Leukotriene C4Contains cysteine moietyPotent bronchoconstrictor; involved in allergic responses
Leukotriene D4Further metabolite with additional modificationsPlays a role in vascular permeability
Leukotriene E4Contains additional glutamate residuesInvolved in prolonged inflammatory responses
ProstaglandinsDerived from arachidonic acid but differ structurallyInvolved in various physiological processes beyond inflammation

Leukotriene B4 is unique due to its specific role as a potent chemoattractant and its involvement in neutrophil activation, making it a critical mediator in inflammation compared to other leukotrienes which may have different primary functions or mechanisms .

High-Affinity BLT1 Receptor Dynamics

G-Protein Coupling and Calcium Flux Pathways

The high-affinity leukotriene B4 receptor type 1 demonstrates sophisticated G-protein coupling mechanisms that enable precise cellular responses to inflammatory stimuli. Leukotriene B4 receptor type 1 functions as a prototypical G-protein-coupled receptor with distinct binding characteristics, exhibiting a dissociation constant of approximately 1.3×10^10 M^-1 for leukotriene B4 binding [1]. This high-affinity interaction facilitates efficient signal transduction at physiologically relevant concentrations of the ligand.

The receptor exhibits dual G-protein coupling capabilities, primarily engaging with Gi family proteins and G16 proteins depending on cellular context and stimulation conditions [2]. Extensive mutagenesis studies have revealed that three intracellular loops of leukotriene B4 receptor type 1 are essential for both Gi and G16 coupling, with the third intracellular loop amino terminus serving as a critical determinant for selective Gi protein activation [2]. The i3-1 region specifically mediates Gi activation while maintaining intact inositol phosphate accumulation through G16 signaling pathways.

Calcium flux pathways downstream of leukotriene B4 receptor type 1 activation follow a biphasic mechanism characterized by initial intracellular calcium release followed by sustained calcium influx through membrane channels [3]. The primary phase involves inositol trisphosphate-mediated calcium release from intracellular stores, while the secondary phase encompasses calcium influx through cell membrane channels [4]. This calcium signaling cascade demonstrates sensitivity to protein kinase C, protein kinase A, and protein-tyrosine kinases, indicating multiple regulatory checkpoints within the pathway [3].

The structural organization of leukotriene B4 receptor type 1 includes formation of homodimers that subsequently associate with heterotrimeric GDP-loaded G-proteins to create a stoichiometrically defined pentameric assembly [1]. Mass spectrometry and neutron-scattering analyses have confirmed that only one G-protein trimer binds to a receptor dimer, suggesting that receptor dimerization constitutes a crucial mechanism for signal transduction efficiency [1]. This pentameric complex formation represents a sophisticated regulatory mechanism enabling fine-tuned cellular responses to leukotriene B4 stimulation.

RAGE-BLT1 Cross-Talk in Signal Amplification

The receptor for advanced glycation end products establishes direct protein-protein interactions with leukotriene B4 receptor type 1, creating a novel signaling amplification mechanism that modulates inflammatory responses [5]. This cross-talk mechanism represents a paradigm shift in understanding how multiple receptor systems integrate to fine-tune cellular activation patterns during inflammatory processes.

Receptor for advanced glycation end products interaction with leukotriene B4 receptor type 1 results in significant enhancement of leukotriene B4-dependent extracellular signal-regulated kinase phosphorylation while simultaneously inhibiting nuclear factor kappa B activation [5]. This dual regulatory effect occurs through receptor for advanced glycation end products-mediated potentiation of the mitogen-activated protein kinase kinase-extracellular signal-regulated kinase pathway, which subsequently suppresses nuclear factor kappa B signaling through negative feedback mechanisms [6].

Functional consequences of this receptor cross-talk manifest prominently in neutrophil migration dynamics, where receptor for advanced glycation end products enhances leukotriene B4-dependent neutrophil velocity and accumulation in inflammatory sites [5]. In murine peritonitis models, receptor for advanced glycation end products-deficient mice demonstrate significantly reduced neutrophil accumulation and diminished extracellular signal-regulated kinase phosphorylation compared to wild-type animals [5]. These findings indicate that receptor for advanced glycation end products serves as a critical amplifier of leukotriene B4 receptor type 1 signaling during acute inflammatory responses.

The molecular mechanism underlying signal amplification involves receptor for advanced glycation end products-mediated enhancement of the mitogen-activated protein kinase kinase-extracellular signal-regulated kinase signaling cascade [7]. Research has demonstrated that receptor for advanced glycation end products up-regulation, particularly during aging processes, can exacerbate leukotriene B4 receptor type 1 signaling through enhanced mitogen-activated protein kinase kinase-extracellular signal-regulated kinase pathway activation [7]. This age-related amplification mechanism may contribute to chronic inflammatory conditions and represents a potential therapeutic target for inflammatory disease management.

Low-Affinity BLT2 Receptor Multifunctionality

Ligand Diversity and Metabolic Cross-Reactivity

Leukotriene B4 receptor type 2 exhibits remarkable ligand promiscuity, functioning as a low-affinity receptor with broad substrate specificity for multiple eicosanoid species [8]. Unlike the highly selective leukotriene B4 receptor type 1, leukotriene B4 receptor type 2 demonstrates significant cross-reactivity with various hydroxyeicosanoids, including 12-hydroxyeicosatetraenoic acid, 12-hydroperxyeicosatetraenoic acid, and 15-hydroxyeicosatetraenoic acid [8]. This ligand diversity enables the receptor to respond to a broader spectrum of inflammatory and metabolic signals.

The most physiologically relevant ligand for leukotriene B4 receptor type 2 is 12-hydroxyheptadecatrienoic acid, a cyclooxygenase-1 metabolite produced through thromboxane synthase activity [9]. 12-hydroxyheptadecatrienoic acid demonstrates higher binding affinity for leukotriene B4 receptor type 2 compared to leukotriene B4 itself, with displacement analysis revealing superior competitive binding characteristics [9]. This finding has fundamentally altered understanding of leukotriene B4 receptor type 2 function, establishing 12-hydroxyheptadecatrienoic acid as the primary endogenous ligand rather than leukotriene B4.

Metabolic cross-reactivity studies have revealed that leukotriene B4 receptor type 2 responds to concentrations of leukotriene B4 exceeding 0.5 micromolar, significantly higher than physiological levels [10]. However, the receptor demonstrates exquisite sensitivity to 12-hydroxyheptadecatrienoic acid at nanomolar concentrations, supporting its role as the cognate ligand [11]. Additional ligands include 12-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid, which activate the receptor through similar mechanisms but with varying potencies [12].

The broad ligand specificity of leukotriene B4 receptor type 2 enables integration of multiple metabolic pathways, including cyclooxygenase and lipoxygenase products [8]. This metabolic cross-reactivity positions leukotriene B4 receptor type 2 as a central hub for eicosanoid signaling, capable of responding to diverse inflammatory and homeostatic signals. Nuclear magnetic resonance structural studies of 12-hydroxyheptadecatrienoic acid in its receptor-bound state have provided insights into ligand selectivity mechanisms and potential therapeutic targeting approaches [13].

ERK/Akt/JNK Phosphorylation Cascades

Leukotriene B4 receptor type 2 activation initiates complex phosphorylation cascades involving multiple mitogen-activated protein kinase family members, including extracellular signal-regulated kinase, Akt, and c-Jun N-terminal kinase pathways [14]. These signaling cascades demonstrate both temporal and spatial regulation, enabling diverse cellular responses depending on stimulation context and duration.

Extracellular signal-regulated kinase phosphorylation represents a primary downstream event following leukotriene B4 receptor type 2 activation, with studies demonstrating time-dependent phosphorylation patterns peaking at approximately 15 minutes post-stimulation [15]. The receptor mediates extracellular signal-regulated kinase activation through both leukotriene B4 and 12-hydroxyheptadecatrienoic acid stimulation, with antagonist studies confirming receptor-specific mechanisms [15]. This extracellular signal-regulated kinase activation plays crucial roles in cellular proliferation, survival, and inflammatory gene expression.

Akt phosphorylation downstream of leukotriene B4 receptor type 2 occurs through a reciprocal regulation mechanism, where Akt phosphorylates the receptor at threonine 355 while simultaneously being activated by receptor signaling [16]. This threonine 355 phosphorylation event is critical for leukotriene B4 receptor type 2-mediated chemotactic responses, as demonstrated through site-directed mutagenesis studies [16]. The Akt-leukotriene B4 receptor type 2 phosphorylation loop creates a positive feedback mechanism that amplifies signaling duration and intensity.

C-Jun N-terminal kinase activation through leukotriene B4 receptor type 2 contributes to both pro-survival and pro-apoptotic signaling depending on cellular context [14]. In cancer cell models, leukotriene B4 receptor type 2-mediated c-Jun N-terminal kinase phosphorylation promotes cell survival through activation of NADPH oxidase-reactive oxygen species pathways [14]. However, in other cellular contexts, c-Jun N-terminal kinase activation can lead to apoptotic responses, highlighting the complex regulatory nature of this signaling axis.

The integration of extracellular signal-regulated kinase, Akt, and c-Jun N-terminal kinase pathways downstream of leukotriene B4 receptor type 2 creates a sophisticated signaling network capable of mediating diverse biological responses [14]. This multi-kinase activation pattern enables the receptor to simultaneously regulate cellular migration, survival, proliferation, and inflammatory gene expression. Cross-talk between these pathways occurs through shared regulatory molecules and feedback mechanisms, allowing for precise fine-tuning of cellular responses to eicosanoid stimulation.

ReceptorLigand AffinityPrimary G-protein CouplingKey Signaling PathwaysExpression Pattern
BLT1High (Kd ~1.3×10^10 M^-1)Gi/Go, G16IP3-Ca2+, ERK1/2, NF-κBLeukocytes
BLT2Low (>0.5 μM LTB4)Gi/Go, GsERK/Akt/JNK, p38 MAPKUbiquitous
Cross-Talk MechanismEffectBiological Significance
RAGE-BLT1 Interaction↑ ERK phosphorylation, ↓ NF-κBEnhanced neutrophil migration
BLT2 Akt PhosphorylationThr355 phosphorylationCritical for chemotaxis
Ligand Cross-ReactivityMultiple eicosanoid recognitionMetabolic pathway integration

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless liquid; [Fisher Scientific MSDS]
Solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

336.23005950 g/mol

Monoisotopic Mass

336.23005950 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1HGW4DR56D

Pharmacology

Leukotriene B4 is a leukotriene synthesized from leukotriene A4 by leukotriene A-4 hydrolase in monocytes, lymphocytes, neutrophils, reticulocytes, platelets and fibroblasts. Leukotriene B4 modulates inflammation by promoting neutrophil activation and inducing adhesion, activation, and transendothelial migration of leukocytes.

Other CAS

71160-24-2

Wikipedia

Leukotriene_B4

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Leukotrienes [FA0302]

Dates

Last modified: 08-15-2023
1: Winslow V, Vaivoda R, Vasilyev A, Dombkowski D, Douaidy K, Stark C, Drake J, Guilliams E, Choudhary D, Preffer F, Stoilov I, Christmas P. Altered leukotriene B4 metabolism in CYP4F18-deficient mice does not impact inflammation following renal ischemia. Biochim Biophys Acta. 2014 Jun;1841(6):868-79. doi: 10.1016/j.bbalip.2014.03.002. Epub 2014 Mar 14. PubMed PMID: 24632148; PubMed Central PMCID: PMC4013684.
2: Lv J, Zou L, Zhao L, Yang W, Xiong Y, Li B, He R. Leukotriene B₄-leukotriene B₄ receptor axis promotes oxazolone-induced contact dermatitis by directing skin homing of neutrophils and CD8⁺ T cells. Immunology. 2015 Sep;146(1):50-8. doi: 10.1111/imm.12478. Epub 2015 Jun 29. PubMed PMID: 25959240; PubMed Central PMCID: PMC4552500.
3: Yokomizo T. Two distinct leukotriene B4 receptors, BLT1 and BLT2. J Biochem. 2015 Feb;157(2):65-71. doi: 10.1093/jb/mvu078. Epub 2014 Dec 4. PubMed PMID: 25480980.
4: Di Gennaro A, Haeggström JZ. Targeting leukotriene B4 in inflammation. Expert Opin Ther Targets. 2014 Jan;18(1):79-93. doi: 10.1517/14728222.2013.843671. Epub 2013 Oct 4. PubMed PMID: 24090264.
5: Andoh T, Takayama Y, Kuraishi Y. Involvement of leukotriene B4 in dermatophyte-related itch in mice. Pharmacol Rep. 2014 Aug;66(4):699-703. doi: 10.1016/j.pharep.2014.01.003. Epub 2014 Apr 26. PubMed PMID: 24948074.
6: Paschke F, Rabong C, Schuster C. Red light as a 12-oxo-leukotriene B₄ antagonist: an explanation for the efficacy of intensive red light in the therapy of peripheral inflammatory diseases. Biomed Tech (Berl). 2014 Dec;59(6):487-93. doi: 10.1515/bmt-2014-0014. PubMed PMID: 25029080.
7: Tian W, Jiang X, Tamosiuniene R, Sung YK, Qian J, Dhillon G, Gera L, Farkas L, Rabinovitch M, Zamanian RT, Inayathullah M, Fridlib M, Rajadas J, Peters-Golden M, Voelkel NF, Nicolls MR. Blocking macrophage leukotriene b4 prevents endothelial injury and reverses pulmonary hypertension. Sci Transl Med. 2013 Aug 28;5(200):200ra117. doi: 10.1126/scitranslmed.3006674. PubMed PMID: 23986401; PubMed Central PMCID: PMC4016764.
8: Primdahl KG, Tungen JE, Aursnes M, Hansen TV, Vik A. An efficient total synthesis of leukotriene B4. Org Biomol Chem. 2015 May 21;13(19):5412-7. doi: 10.1039/c5ob00473j. PubMed PMID: 25857248.
9: Waki H, Hendy EB, Hindmarch CC, Gouraud S, Toward M, Kasparov S, Murphy D, Paton JF. Excessive leukotriene B4 in nucleus tractus solitarii is prohypertensive in spontaneously hypertensive rats. Hypertension. 2013 Jan;61(1):194-201. doi: 10.1161/HYPERTENSIONAHA.112.192252. Epub 2012 Nov 19. PubMed PMID: 23172924; PubMed Central PMCID: PMC4506640.
10: Hirata K, Wada K, Murata Y, Nakajima A, Yamashiro T, Kamisaki Y. Critical role of leukotriene B4 receptor signaling in mouse 3T3-L1 preadipocyte differentiation. Lipids Health Dis. 2013 Aug 9;12:122. doi: 10.1186/1476-511X-12-122. PubMed PMID: 23937951; PubMed Central PMCID: PMC3751075.
11: Landa P, Kutil Z, Temml V, Malik J, Kokoska L, Widowitz U, Pribylova M, Dvorakova M, Marsik P, Schuster D, Bauer R, Vanek T. Inhibition of in vitro leukotriene B4 biosynthesis in human neutrophil granulocytes and docking studies of natural quinones. Nat Prod Commun. 2013 Jan;8(1):105-8. PubMed PMID: 23472470.
12: Lin W, Huang MQ, Xue X, Bertelsen K, Chen G, Zhao H, Lin ZJ, Fourie A, de Jong J, Weng N. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Apr 15;925:54-62. doi: 10.1016/j.jchromb.2013.02.038. Epub 2013 Mar 8. PubMed PMID: 23523878.
13: Vigna SR, Shahid RA, Nathan JD, McVey DC, Liddle RA. Leukotriene B4 mediates inflammation via TRPV1 in duct obstruction-induced pancreatitis in rats. Pancreas. 2011 Jul;40(5):708-14. doi: 10.1097/MPA.0b013e318214c8df. PubMed PMID: 21602738; PubMed Central PMCID: PMC3116062.
14: McGee JE, Fitzpatrick FA. Erythrocyte-neutrophil interactions: formation of leukotriene B4 by transcellular biosynthesis. Proc Natl Acad Sci U S A. 1986 Mar;83(5):1349-53. PubMed PMID: 3006048; PubMed Central PMCID: PMC323073.
15: Serezani CH, Kane S, Collins L, Morato-Marques M, Osterholzer JJ, Peters-Golden M. Macrophage dectin-1 expression is controlled by leukotriene B4 via a GM-CSF/PU.1 axis. J Immunol. 2012 Jul 15;189(2):906-15. doi: 10.4049/jimmunol.1200257. Epub 2012 Jun 13. PubMed PMID: 22696442; PubMed Central PMCID: PMC3392366.
16: Lawson C, Bunting S, Holzgrefe H, Fitzpatrick F. Leukotriene B4 and 20-hydroxyleukotriene B4 contract guinea-pig trachea strips in vitro. J Pharmacol Exp Ther. 1986 Jun;237(3):888-92. PubMed PMID: 3012074.
17: Eun JC, Moore EE, Banerjee A, Kelher MR, Khan SY, Elzi DJ, McLaughlin NJ, Silliman CC. Leukotriene b4 and its metabolites prime the neutrophil oxidase and induce proinflammatory activation of human pulmonary microvascular endothelial cells. Shock. 2011 Mar;35(3):240-4. doi: 10.1097/SHK.0b013e3181faceb3. PubMed PMID: 20926984; PubMed Central PMCID: PMC3056395.
18: Yokomizo T. Leukotriene B4 receptors: novel roles in immunological regulations. Adv Enzyme Regul. 2011;51(1):59-64. doi: 10.1016/j.advenzreg.2010.08.002. Epub 2010 Oct 28. Review. PubMed PMID: 21035496.
19: Mita H, Turikisawa N, Yamada T, Taniguchi M. Quantification of leukotriene B4 glucuronide in human urine. Prostaglandins Other Lipid Mediat. 2007 Feb;83(1-2):42-9. Epub 2006 Dec 5. PubMed PMID: 17259071.
20: Hagmann W, Korte M. Hepatic uptake and metabolic disposition of leukotriene B4 in rats. Biochem J. 1990 Apr 15;267(2):467-70. PubMed PMID: 2159284; PubMed Central PMCID: PMC1131312.

Explore Compound Types